LogP Hydrophobicity Differential Between 1‑(α‑Methyl) and 2‑(β‑Phenylethyl) Isomers
The 1‑isomer (CAS 93776-57-9) exhibits a calculated LogP of 4.71, while the 2‑isomer (CAS 81870-64-6) exhibits LogP 5.64, a difference of 0.93 log units . This difference reflects the distinct spatial orientation of the chloromethylphenyl group relative to the silicon centre and translates to measurably different partitioning behaviour between aqueous and organic phases during hydrolysis‑condensation. The lower LogP of the 1‑isomer indicates that its hydrolysate will be comparatively more hydrophilic, which can be exploited to tune surface wettability without additives.
| Evidence Dimension | Hydrophobicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 4.71 |
| Comparator Or Baseline | 2‑isomer (CAS 81870-64-6) LogP = 5.64 |
| Quantified Difference | Δ LogP = 0.93 (2‑isomer more hydrophobic) |
| Conditions | Calculated values from ChemSrc database; structurally consistent with the two positional isomers |
Why This Matters
A 0.93 LogP difference alters aqueous/organic partitioning during hydrolytic processing, directly affecting oligomer solubility, emulsion stability, and final composite hydrophobicity.
